![molecular formula C19H18N2O6 B2382793 2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 873570-65-1](/img/structure/B2382793.png)
2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C19H18N2O6 and its molecular weight is 370.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a member of the pyranone family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, including anticancer and cholinergic properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyran ring fused with a carbonitrile group and various substituents that may influence its biological activity.
Anticancer Activity
Recent studies have shown that derivatives of pyranones exhibit significant anticancer properties. For instance, compounds similar to 2-amino-pyrano derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In a study involving various pyranone derivatives, it was found that certain modifications led to enhanced cytotoxicity against different cancer cell lines, suggesting that the presence of specific functional groups can optimize their therapeutic efficacy .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The compound has been investigated for its potential as a butyrylcholinesterase (BChE) inhibitor. A related study reported that compounds with similar structures demonstrated promising BChE inhibitory activity, with one derivative showing an IC50 value of 1.00 ± 0.07 μM . This indicates a strong potential for enhancing cognitive function by modulating cholinergic activity.
Study 1: Anticancer Evaluation
In vitro studies on the anticancer effects of related pyrano compounds showed significant inhibition of cell growth in breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. The study highlighted the importance of substituents on the phenyl ring in enhancing anticancer activity .
Study 2: Cholinergic System Modulation
A detailed kinetic study assessed the interaction between the compound and cholinesterase enzymes. Molecular docking simulations indicated that the compound binds effectively to both the anionic catalytic site and peripheral anionic site (PAS) of BChE, confirming its role as a mixed inhibitor. This dual binding mode is essential for improving therapeutic outcomes in Alzheimer's treatment .
Data Tables
常见问题
Basic Research Questions
Q. How can synthetic yields of this pyran derivative be optimized, and what factors influence variability in reported yields (e.g., 63–84%)?
- Methodological Approach :
- Catalyst/Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) and protic solvents (ethanol/water mixtures) to stabilize intermediates .
- Substituent Effects : Electron-withdrawing groups (e.g., triazole in ) may enhance cyclization efficiency, improving yields to 84% compared to ethoxy/methoxy substituents (63–75%) .
- Temperature Control : Monitor reaction progress via TLC and adjust reflux times (e.g., 6–8 hours for triazole derivatives) to minimize side reactions .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data (e.g., IR CN stretches at 2181 vs. 2222 cm⁻¹) be interpreted?
- Methodological Approach :
- Multi-Technique Validation : Combine 1H/13C NMR (e.g., δ 169.58 ppm for C=O in ), IR, and mass spectrometry (ESI-QTOF for exact mass confirmation) .
- Crystallography : Resolve ambiguities using single-crystal X-ray diffraction (e.g., CCDC data in ) to confirm substituent positioning and hydrogen-bonding networks .
Q. What initial biological assays are appropriate for evaluating its therapeutic potential?
- Methodological Approach :
- Anticancer Screening : Use MTT assays on multiple cell lines (e.g., HeLa, MCF-7) to assess IC50 values, with mechanistic follow-ups (e.g., flow cytometry for apoptosis/cell cycle arrest) as in .
- Enzyme Inhibition : Test tyrosinase or acetylcholinesterase inhibition (e.g., kojic acid derivatives in ) to explore neuroprotective or dermatological applications .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) impact biological activity and selectivity?
- Methodological Approach :
- SAR Studies : Synthesize analogs with halogens (e.g., 2,6-dichlorophenyl in ) or heterocycles (imidazole/triazole in ) and compare bioactivity profiles .
- Computational Modeling : Perform molecular docking (e.g., targeting tubulin or kinase active sites) to rationalize enhanced apoptosis induction with bulky substituents .
Q. How can contradictions in spectral data (e.g., 1H NMR shifts for hydroxymethyl groups) be systematically resolved?
- Methodological Approach :
- Solvent/Isotope Effects : Compare DMSO-d6 vs. CDCl3 spectra to identify solvent-induced shifts (e.g., δ 5.39 ppm for OH in ) .
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility in the pyran ring or hydroxymethyl group .
Q. What strategies are effective for resolving low solubility during crystallization, and how does solvent choice influence polymorph formation?
- Methodological Approach :
- Co-Solvent Systems : Employ DMSO/ethanol mixtures (as in ) to balance solubility and nucleation rates .
- Hydrogen-Bond Analysis : Map intermolecular interactions (e.g., O–H···N in ) to predict stable crystal packing motifs .
Q. What mechanistic insights can be gained from studying its reactivity under varying pH or oxidative conditions?
- Methodological Approach :
属性
IUPAC Name |
2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6/c1-3-25-14-5-4-10(6-15(14)24-2)16-12(8-20)19(21)27-17-13(23)7-11(9-22)26-18(16)17/h4-7,16,22H,3,9,21H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLECAFWHJUDDTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。